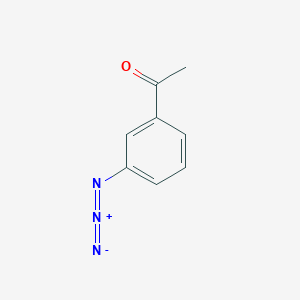

Ethanone, 1-(3-azidophenyl)-

Descripción general

Descripción

Synthesis Analysis

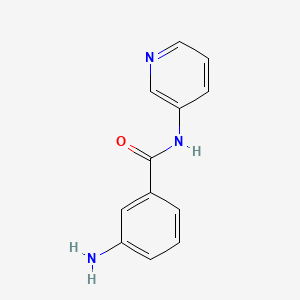

While specific synthesis methods for Ethanone, 1-(3-azidophenyl)- were not found, related compounds such as 1-(4-substituted aminophenyl) ethanones have been synthesized through various methods . For instance, a new series of N-acetyl and N-formyl-pyrazoline derivatives were synthesized by reaction of 4,7-dichloroquinoline with 4-aminoacetophenone .Molecular Structure Analysis

The molecular structure of Ethanone, 1-(3-azidophenyl)- consists of an ethanone group (a carbonyl group with a methyl group) attached to a phenyl group with an azide functional group .Chemical Reactions Analysis

Ethanone, 1-(3-azidophenyl)- is a member of the class of organic azides, which are commonly used in click chemistry reactions. These reactions produce a water-soluble and biocompatible bond.Aplicaciones Científicas De Investigación

Synthesis of New 1H-1,2,3-Triazole Analogs

Scientific Field

Organic Chemistry

Summary of Application

This compound is used in the synthesis of new 1H-1,2,3-triazole analogs, which are potential inhibitors of the carbonic anhydrase-II enzyme .

Methods of Application

The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .

Results

The new compounds have shown moderate inhibition potential against the carbonic anhydrase-II enzyme .

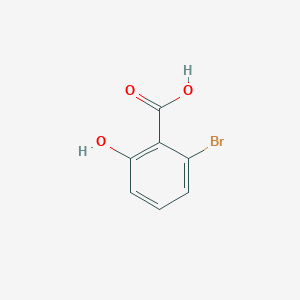

Thermal Decomposition of Ortho-Substituted Phenyl Azides

Scientific Field

Thermal Analysis and Calorimetry

Summary of Application

The thermal decomposition of 1-(2-azidophenyl)-1-ethanone was analyzed by DSC, TG, and C80 calorimetric techniques under both oxidative and non-oxidative conditions .

Methods of Application

The thermal decomposition was performed using a differential scanning calorimeter (DSC), a thermal gravimeter (TG), and C80 calorimetric analysis .

Results

The results of the thermal decomposition were used to estimate the azides’ intrinsic molecular reactivity .

Synthesis of Derivatives of 1-(3-(3-(1H-1,2,3-Triazole-1-yl) Phenyl)-4

Summary of Application

1-(3-azidophenyl) ethanone is used in the synthesis of 1-(3-(3-(1H-1,2,3-triazole-1-yl) phenyl)-4 derivatives .

Methods of Application

The compound was synthesized by the cyclization of 1-(3-azidophenyl) ethanone, which was obtained by coupling of diazotization of i3-amino acetophenone with sodium azide .

Results

The results of the synthesis were not specified in the source .

Synthesis of Novel 1H-1,2,3-Triazole Analogs via “Click” Chemistry

Summary of Application

This compound is used in the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry. These analogs are potential inhibitors of the carbonic anhydrase-II enzyme .

Methods of Application

The synthesis of these analogs was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .

Results

Synthesis of Derivatives of 1-(3-(3-(1H-1,2,3-Triazole-1-yl) Phenyl)-4

Summary of Application

1-(3-azidophenyl) ethanone is used in the synthesis of derivatives of 1-(3-(3-(1H-1,2,3-triazole-1-yl) phenyl)-4 .

Methods of Application

The compound was synthesized by the cyclization of 1-(3-azidophenyl) ethanone, which was obtained by coupling of diazotization of 3-amino acetophenone with sodium azide .

Results

Synthesis of Some Novel 4-Aminoacetophenone Diazenyl and 1,2,3-Triazole Derivatives

Summary of Application

4(azidophenyl)ethanone was cyclized to 1,2,3-triazole by reflexing it with several active methylene compounds such as; acetylacetone, methyl acetoacetate and ethyl cyanoacetate .

Direcciones Futuras

Ethanone, 1-(3-azidophenyl)- and its related compounds have potential applications in various fields of chemistry. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . This suggests potential future directions in pharmaceutical applications.

Propiedades

IUPAC Name |

1-(3-azidophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANPLRJJHYSJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478885 | |

| Record name | Ethanone, 1-(3-azidophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(3-azidophenyl)- | |

CAS RN |

70334-60-0 | |

| Record name | 1-(3-Azidophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70334-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-azidophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-azidophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

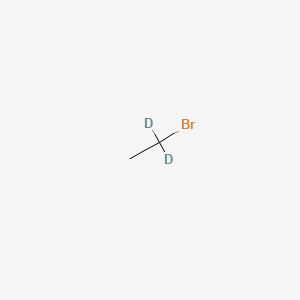

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)